N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N'-phenylurea
Overview
Description
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N’-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, an isopropylsulfanyl group, and a phenylurea moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the physiological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N’-phenylurea typically involves the reaction of 4-chloro-6-(isopropylsulfanyl)-2-pyrimidinamine with phenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N’-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfanyl group.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction being carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, and reduced sulfanyl derivatives.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Scientific Research Applications
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N’-phenylurea has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N’-phenylurea can be compared with other pyrimidine derivatives such as:
4-Chloro-6-(methylsulfanyl)-2-pyrimidinyl)-N’-phenylurea: Similar structure but with a methylsulfanyl group instead of isopropylsulfanyl.
4-Chloro-6-(ethylsulfanyl)-2-pyrimidinyl)-N’-phenylurea: Similar structure but with an ethylsulfanyl group.
4-Chloro-6-(tert-butylsulfanyl)-2-pyrimidinyl)-N’-phenylurea: Similar structure but with a tert-butylsulfanyl group.
The uniqueness of N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N’-phenylurea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chloro-6-propan-2-ylsulfanylpyrimidin-2-yl)-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-9(2)21-12-8-11(15)17-13(18-12)19-14(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIHUUIMOCSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172102 | |
Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339017-64-0 | |
Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339017-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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